Cas no 160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one)

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one structure
160333-27-7 structure
商品名:(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
CAS番号:160333-27-7
MF:C22H29NO4
メガワット:371.47000
CID:2841475
PubChem ID:23593530

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 化学的及び物理的性質

名前と識別子

    • (7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
    • Bisdehydroneotuberostemonine
    • [2(2S,4S),10alpha,11alpha]-1,2,12,13-Tetradehydro-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)stenine
    • AKOS022184886
    • DA-51190
    • 8-Ethyl-11-methyl-2-(4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
    • 160333-27-7
    • 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadeca-1(16),2-dien-13-one
    • Bisdehydro-neotubero-stemonine
    • 106861-40-9
    • 10-Ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
    • KGA33327
    • インチ: InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1
    • InChIKey: RFGMIDHPFYCJDM-HFZBNLGJSA-N
    • ほほえんだ: CC[C@@H]1[C@H]2CCCCn3c2c(cc3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C

計算された属性

  • せいみつぶんしりょう: 371.21000
  • どういたいしつりょう: 371.20965841g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 7
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 600.3±55.0 °C at 760 mmHg
  • フラッシュポイント: 316.8±31.5 °C
  • ようかいど: ほとんど溶けない(0.012 g/l)(25ºC)、
  • PSA: 57.53000
  • LogP: 4.06460
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one セキュリティ情報

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3519-5mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
¥ 4510 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63590-5 mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
¥6400.0 2022-04-28
TargetMol Chemicals
TN3519-1 mL * 10 mM (in DMSO)
Bisdehydroneotuberostemonine
160333-27-7 98%
1 mL * 10 mM (in DMSO)
¥ 4610 2023-09-15
A2B Chem LLC
AE97317-5mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
$802.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3519-1 mg
Bisdehydroneotuberostemonine
160333-27-7
1mg
¥3235.00 2022-04-26
TargetMol Chemicals
TN3519-1 ml * 10 mm
Bisdehydroneotuberostemonine
160333-27-7
1 ml * 10 mm
¥ 4610 2024-07-20
TargetMol Chemicals
TN3519-5 mg
Bisdehydroneotuberostemonine
160333-27-7 98%
5mg
¥ 4,510 2023-07-11

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:160333-27-7)Bisdehydroneotuberostemonine
TBP03599
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ